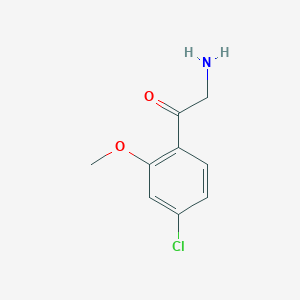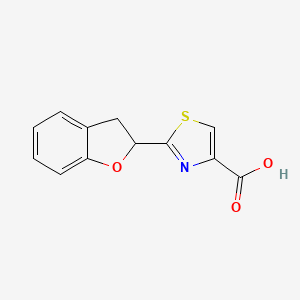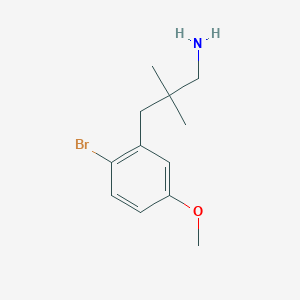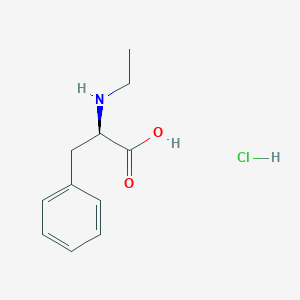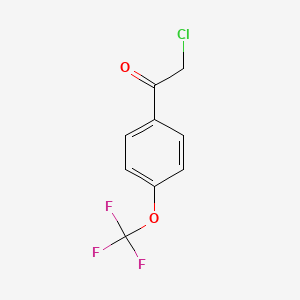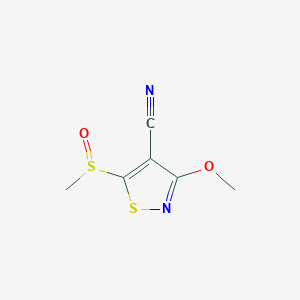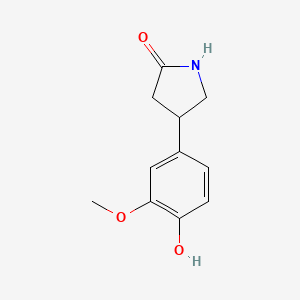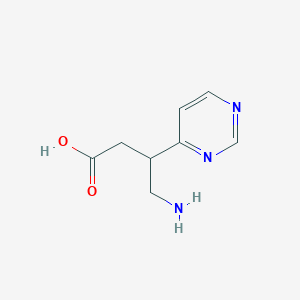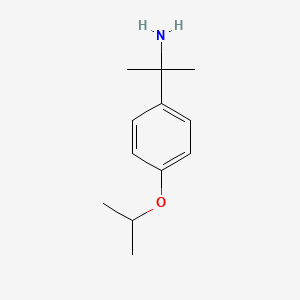
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxyl group at the 3-position. The presence of both the pyrrolidine and thiophene rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophen-3-ylmethyl group. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Thiophen-3-ylmethyl Group: This step often involves nucleophilic substitution reactions where a thiophen-3-ylmethyl halide reacts with the pyrrolidine ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The thiophen-3-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science:
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol include:
3-Hydroxypyrrolidine: Lacks the thiophen-3-ylmethyl group, making it less versatile in terms of electronic properties.
Thiophen-3-ylmethylamine: Lacks the pyrrolidine ring, which reduces its potential for specific receptor interactions.
Pyrrolidine-3-ol: Similar to 3-Hydroxypyrrolidine but with different substitution patterns.
The uniqueness of this compound lies in its combination of the pyrrolidine and thiophene rings, which provides a balance of electronic and steric properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
3-(thiophen-3-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13NOS/c11-9(2-3-10-7-9)5-8-1-4-12-6-8/h1,4,6,10-11H,2-3,5,7H2 |
InChI-Schlüssel |
IXJBOHRTQUDTLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CC2=CSC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



